N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea
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Overview
Description
N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea (CCTU) is a chemical compound that has been extensively studied for its potential application in various fields of science. This compound belongs to the class of thiourea compounds and has been synthesized using various methods. The purpose of
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea is not well understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by modulating the activity of certain receptors in the body.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to exhibit antiviral activity against herpes simplex virus and cytomegalovirus. In addition, this compound has been shown to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea is its potential application in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. The compound has been extensively studied for its potential therapeutic applications and has been shown to exhibit a wide range of biological activities. However, one of the limitations of this compound is its toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea. One potential direction is the development of new synthetic methods for the compound. Another potential direction is the study of the compound's mechanism of action and its potential application in the treatment of neurological disorders. Additionally, further studies are needed to determine the potential toxicity of the compound and its safety for use in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential application in various fields of science. The compound has been synthesized using various methods and has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial activities. However, the compound's mechanism of action is not well understood, and further studies are needed to determine its potential toxicity and safety for use in humans.
Synthesis Methods
The synthesis of N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea has been carried out using various methods, including the reaction of 3-chlorobenzylamine with cyclohexyl isothiocyanate. The reaction is carried out in the presence of a base such as potassium carbonate and an organic solvent such as dimethylformamide. The reaction mixture is then stirred for several hours, and the resulting product is purified using column chromatography.
Scientific Research Applications
N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea has been extensively studied for its potential application in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied for its potential application in the treatment of neurological disorders such as Parkinson's disease.
properties
IUPAC Name |
1-[2-(3-chlorophenyl)ethyl]-3-cyclohexylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2S/c16-13-6-4-5-12(11-13)9-10-17-15(19)18-14-7-2-1-3-8-14/h4-6,11,14H,1-3,7-10H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVVBEMDLDEPIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NCCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49825875 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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